5-Bromo-3-méthyl-2-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

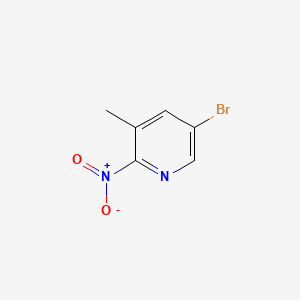

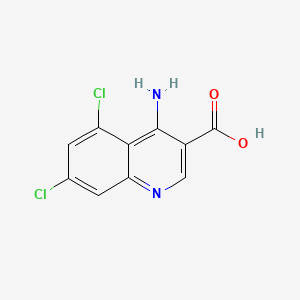

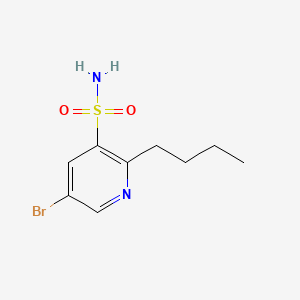

5-Bromo-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position

Applications De Recherche Scientifique

5-Bromo-3-methyl-2-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the development of advanced materials, including polymers and organic electronic devices.

Biological Research: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.

Mécanisme D'action

Target of Action

5-Bromo-3-methyl-2-nitropyridine is primarily used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

The compound’s interaction with its targets involves a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 5-Bromo-3-methyl-2-nitropyridine . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of 5-Bromo-3-methyl-2-nitropyridine is the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . By inhibiting PLK1, MLN0905 can potentially halt the proliferation of cancer cells, which often overexpress this protein .

Action Environment

The efficacy and stability of 5-Bromo-3-methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . Furthermore, the compound should be handled and stored in an inert atmosphere at room temperature for optimal stability .

Analyse Biochimique

Biochemical Properties

It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that 5-Bromo-3-methyl-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in the process of forming MLN0905.

Molecular Mechanism

It is known to participate in the synthesis of MLN0905 , but the exact nature of its interactions with biomolecules during this process is not documented.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromo-3-methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-nitropyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-3-methyl-2-nitropyridine may involve a multi-step process starting from readily available precursors. For example, 5-amino-2-methyl-3-nitropyridine can be brominated to yield the target compound . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

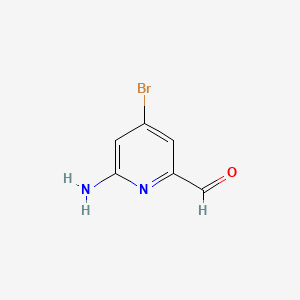

Reduction Products: 5-Bromo-3-methyl-2-aminopyridine.

Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

Comparaison Avec Des Composés Similaires

5-Bromo-2-nitropyridine: Lacks the methyl group at the 3-position, which can influence its reactivity and applications.

3-Methyl-2-nitropyridine: Lacks the bromine atom, affecting its potential for substitution reactions.

5-Bromo-3-nitropyridine: Lacks the methyl group, which can alter its chemical properties and uses.

Uniqueness: 5-Bromo-3-methyl-2-nitropyridine’s unique combination of substituents (bromine, methyl, and nitro groups) provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules and materials .

Propriétés

IUPAC Name |

5-bromo-3-methyl-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFNGESSJFKZEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652074 |

Source

|

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114042-02-3 |

Source

|

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597873.png)

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)